

Bonvalotidine A: A Comprehensive Spectroscopic Guide

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Compound of Interest

Compound Name: *Bonvalotidine A*

Cat. No.: *B15585300*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Bonvalotidine A**, a lycoctonine-type C19-diterpenoid alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature reporting its isolation and structure elucidation.

Chemical Structure and Properties

Bonvalotidine A possesses a complex polycyclic structure characteristic of diterpenoid alkaloids.

- Molecular Formula: $C_{27}H_{41}NO_8$
- Molecular Weight: 507.62 g/mol
- CAS Number: 929019-25-0

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Bonvalotidine A**.

1H NMR Spectroscopic Data

Table 1: 1H NMR (400 MHz, $CDCl_3$) Data for **Bonvalotidine A**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	4.12	d	5.2
2	2.85	m	
3	3.20	m	
4	-	-	
5	4.25	d	6.4
6	5.95	s	5.6
7	4.88	d	
8	-	-	
9	4.05	d	6.8
10	2.65	m	
11	-	-	
12	2.55	m	
13	2.95	m	7.6
14	4.95	d	
15	2.15, 1.85	m	
16	3.85	s	8.0
17	2.75	m	
18	4.15	d	
19	5.85	s	
20	-	-	
N-CH ₂	3.10, 2.70	m	
N-CH ₂ -CH ₃	1.10	t	7.2
1'-OCH ₃	3.35	s	

6'-OCH ₃	3.40	s
8'-OCH ₃	3.30	s
14'-OAc	2.05	s
16'-OCH ₃	3.25	s

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for **Bonvalotidine A**

Position	Chemical Shift (δ , ppm)
1	83.5
2	38.5
3	34.5
4	39.0
5	53.0
6	92.5
7	88.0
8	82.0
9	56.5
10	45.0
11	49.5
12	29.0
13	43.5
14	82.5
15	37.0
16	83.0
17	62.0
18	77.5
19	58.0
20	-
N-CH ₂	49.0
N-CH ₂ -CH ₃	13.5
1'-OCH ₃	56.0

6'-OCH ₃	59.0
8'-OCH ₃	56.5
14'-OC=O	170.0
14'-OCOCH ₃	21.5
16'-OCH ₃	58.5

Mass Spectrometry (MS) Data

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for **Bonvalotidine A**

Ion	Calculated m/z	Found m/z
[M+H] ⁺	508.2805	508.2801

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Bands for **Bonvalotidine A**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3450	O-H stretching
1735	C=O stretching (ester)
1090	C-O stretching

Experimental Protocols

The spectroscopic data presented above were obtained using the following experimental procedures.

Isolation of Bonvalotidine A

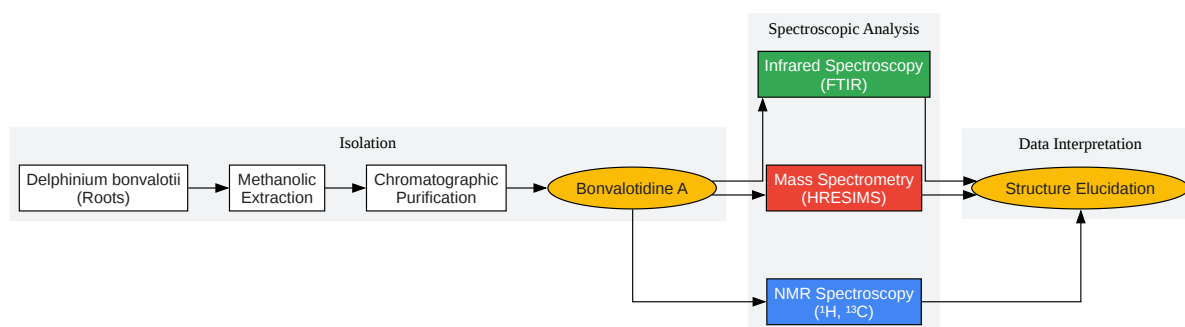
Bonvalotidine A was isolated from the roots of *Delphinium bonvalotii* Franch. The dried and powdered roots were extracted with methanol. The resulting crude extract was then subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative thin-layer chromatography, to yield the pure compound.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) source.
- Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Bonvalotidine A**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Bonvalotidine A**.

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